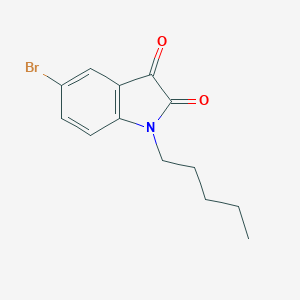![molecular formula C15H10BrN3 B361959 9-ブロモ-6-メチル-6H-インドロ[2,3-b]キノキサリン CAS No. 91658-77-4](/img/structure/B361959.png)
9-ブロモ-6-メチル-6H-インドロ[2,3-b]キノキサリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline consists of a fused indole and quinoxaline ring system, with a bromine atom at the 9th position and a methyl group at the 6th position.
科学的研究の応用
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
作用機序
Target of Action
The primary target of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound interacts with DNA, causing changes in its structure and function. DNA plays a crucial role in cell division, growth, and function, making it a significant target for many pharmacological agents.
Mode of Action
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline operates predominantly through DNA intercalation . This process involves the insertion of the compound between the base pairs of the DNA helix, disrupting vital processes for DNA replication .
Biochemical Pathways
The intercalation of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline into DNA disrupts the normal biochemical pathways involved in DNA replication. This disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Its high solubility (>27 M in acetonitrile) suggests that it may have good bioavailability .
Result of Action
The result of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline’s action is the disruption of DNA replication, leading to cell cycle arrest and apoptosis . This can result in the death of rapidly dividing cells, such as cancer cells, making this compound potentially useful in cancer treatment .
Action Environment
The action of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For instance, its stability and efficacy in nonaqueous redox flow batteries suggest that it may be stable and effective in a variety of chemical environments . .
生化学分析
Biochemical Properties
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline has been found to exhibit a low reduction potential and high stability, making it a promising candidate for use in redox flow batteries . It also exhibits high solubility, which is a crucial property for its interactions with various biomolecules .
Molecular Mechanism
Compounds in the indolo[2,3-b]quinoxaline family are known to intercalate into the DNA helix, disrupting processes vital for DNA replication .
Temporal Effects in Laboratory Settings
In laboratory settings, 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline has shown remarkable stability, with 99.86% capacity retention over 49.5 hours of H-cell cycling .
準備方法
The synthesis of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine, followed by bromination and methylation reactions . The reaction conditions often include the use of glacial acetic acid or hydrochloric acid as catalysts, and the reactions are carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of microwave irradiation and nanoparticle catalysts to enhance yield and efficiency .
化学反応の分析
9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 9th position can be substituted with other functional groups using nucleophilic substitution reactions. . The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
Similar compounds to 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline include other indoloquinoxaline derivatives such as:
6H-indolo[2,3-b]quinoxaline: Known for its DNA intercalating properties and pharmacological activities.
9-fluoro-6H-indolo[2,3-b]quinoxaline: Exhibits similar biological activities but with different substituents affecting its potency and selectivity.
6-methyl-6H-indolo[2,3-b]quinoxaline: Lacks the bromine atom, which may influence its reactivity and biological activity.
The uniqueness of 9-bromo-6-methyl-6H-indolo[2,3-b]quinoxaline lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
特性
IUPAC Name |
9-bromo-6-methylindolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3/c1-19-13-7-6-9(16)8-10(13)14-15(19)18-12-5-3-2-4-11(12)17-14/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRFTRQRFPZGCB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-1-(3,4-dichlorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361892.png)

![2,4,5-trichloro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B361894.png)
![3-(4-Chlorophenyl)-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,2,4-oxadiazole](/img/structure/B361896.png)


![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B361902.png)
![7-Chloro-1',2-dimethyl-1,2-dihydrospiro(chromeno[2,3-c]pyrrole-1,3'-indole)-2',3,9-trione](/img/structure/B361904.png)
![1-Phenyl-2-(3-pyridinylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361905.png)

![7-Ethyl-1-(3-isopropoxyphenyl)-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B361910.png)
